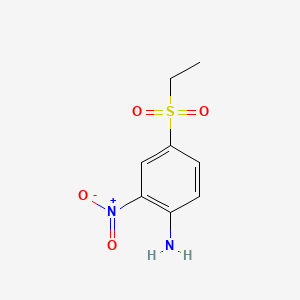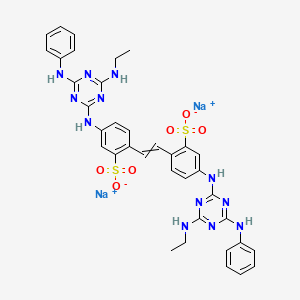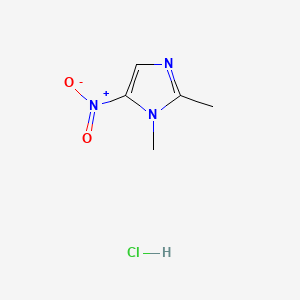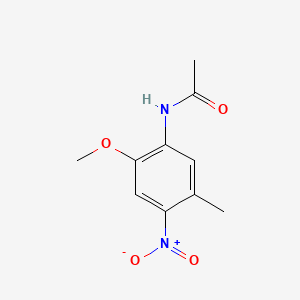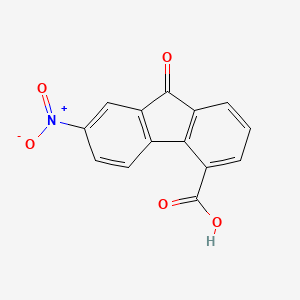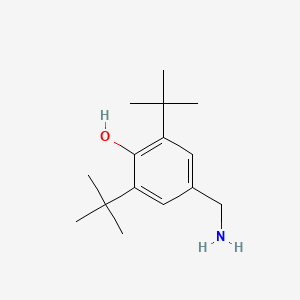
3,5-DI-Tert-butyl-4-hydroxybenzylamine
概要
説明
3,5-DI-Tert-butyl-4-hydroxybenzylamine is an organic compound known for its unique structural features and diverse applications. It is characterized by the presence of two tert-butyl groups and a hydroxyl group attached to a benzene ring, along with an amine group. This compound is of significant interest in various fields, including synthetic chemistry, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 3,5-DI-Tert-butyl-4-hydroxybenzylamine typically begins with commercially available 3,5-DI-Tert-butyl-4-hydroxybenzaldehyde.
Reductive Amination: One common method involves the reductive amination of 3,5-DI-Tert-butyl-4-hydroxybenzaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often employed to facilitate the reduction step. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.
化学反応の分析
Types of Reactions
Oxidation: 3,5-DI-Tert-butyl-4-hydroxybenzylamine can undergo oxidation reactions, typically forming quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho to the hydroxyl group. Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
Chemistry
In synthetic chemistry, 3,5-DI-Tert-butyl-4-hydroxybenzylamine is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential antioxidant properties due to the presence of the hydroxyl group. It can scavenge free radicals, thereby protecting biological molecules from oxidative damage.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the materials science industry, this compound is used in the development of polymers and resins. Its stability and reactivity make it suitable for creating materials with specific mechanical and chemical properties.
作用機序
The mechanism by which 3,5-DI-Tert-butyl-4-hydroxybenzylamine exerts its effects is largely dependent on its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amine group can participate in nucleophilic reactions. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes.
類似化合物との比較
Similar Compounds
3,5-DI-Tert-butyl-4-hydroxybenzaldehyde: A precursor in the synthesis of 3,5-DI-Tert-butyl-4-hydroxybenzylamine.
2,6-DI-Tert-butyl-4-methylphenol (BHT): A well-known antioxidant used in food and cosmetics.
3,5-DI-Tert-butyl-4-hydroxybenzoic acid: Another compound with antioxidant properties.
Uniqueness
This compound stands out due to the presence of both hydroxyl and amine functional groups, which provide a unique combination of reactivity and stability. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
特性
IUPAC Name |
4-(aminomethyl)-2,6-ditert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,17H,9,16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPSHLKEYWJVJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345003 | |
| Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYBENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724-46-9 | |
| Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYBENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-Methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone](/img/structure/B1606712.png)

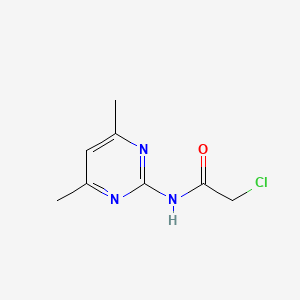
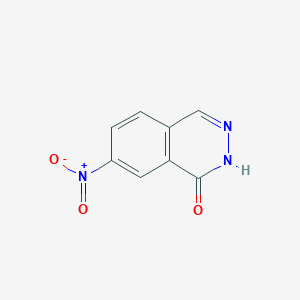


![7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1606724.png)

